Methyloctadecyldiethoxysilane
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and catalysts .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Techniques like thermal analysis, spectroscopy, and chromatography might be used .Scientific Research Applications
Nanocomposite Materials
Methyloctadecyldiethoxysilane, as a silane coupling agent, significantly influences the properties of nanocomposites. In a study by Huang, Zheng, Jiang, and Yin (2010), a related compound, (3-Glycidoxypropyl)methyldiethoxysilane, was used for the surface treatment of silica nanoparticles in epoxy composites. This treatment enhanced the dispersion of nanoparticles and improved the electrical properties of the composites, including increased volume resistivity and dielectric strength, and reduced dielectric loss, demonstrating the potential of such silanes in nanotechnology applications (Huang, Zheng, Jiang, & Yin, 2010).
Biomedical Applications
The application of Methyloctadecyldiethoxysilane in the biomedical field, though not directly studied, can be inferred from related research. For instance, Methylene Blue (MB), with its unique physicochemical properties, has been utilized in various medical and biological areas, including treatments and diagnostics. This demonstrates the potential of compounds with specific physicochemical characteristics, like Methyloctadecyldiethoxysilane, in diverse biomedical applications (Oz, Lorke, Hasan, & Petroianu, 2011).
Environmental and Analytical Chemistry
A related compound, Methyl phenyl bis-methoxydiethoxysilane, was studied for its use as an additive in lithium-ion batteries, enhancing the electrochemical properties and reducing flammability. This indicates the potential of Methyloctadecyldiethoxysilane in improving the safety and performance of energy storage devices (Li et al., 2011).
Membrane Technology
Methyloctadecyldiethoxysilane could potentially enhance membrane technology. In a study by Hendren, Brant, and Wiesner (2009), perfluorodecyltriethoxysilane, a similar compound, was used to modify ceramic membranes for direct contact membrane distillation. This modification significantly increased the hydrophobicity of the membranes, demonstrating the effectiveness of silanes in membrane surface treatments (Hendren, Brant, & Wiesner, 2009).
Sol-Gel Processes
In sol-gel processes, silane compounds like Methyloctadecyldiethoxysilane can play a crucial role. Wu, Jiang, Xiang, and You (2006) investigated the reactivity and release of acid-base indicators in silica and hybrid silica gels, utilizing different organosilanes. Their findings indicate the potential of silanes in controlling the properties and functionalities of sol-gel derived materials (Wu, Jiang, Xiang, & You, 2006).
Safety And Hazards
properties
IUPAC Name |
diethoxy-methyl-octadecylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H50O2Si/c1-5-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(4,24-6-2)25-7-3/h5-23H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVQMRRXRRBRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H50O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867634 | |
Record name | Diethoxymethyloctadecylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyloctadecyldiethoxysilane | |
CAS RN |
67859-75-0 | |
Record name | Diethoxymethyloctadecylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67859-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, diethoxymethyloctadecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067859750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, diethoxymethyloctadecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethoxymethyloctadecylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethoxymethyloctadecylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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